Ethyl 2-(3,4-dichloroanilino)acetate
Overview
Description
Ethyl 2-(3,4-dichloroanilino)acetate is a chemical compound with the molecular formula C10H11Cl2NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dichloroanilino)acetate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dichloroanilino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed
Scientific Research Applications
Ethyl 2-(3,4-dichloroanilino)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dichloroanilino)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 2-(3,4-dichloroanilino)acetate is unique due to its ethyl ester group, which imparts different chemical reactivity and biological activity compared to other dichloroaniline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 2-(3,4-dichloroanilino)acetate is a compound that has garnered attention due to its potential biological activities, particularly in agricultural applications and microbial interactions. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Synthesis
This compound is derived from 3,4-dichloroaniline, a compound known for its diverse biological properties. The synthesis of this compound typically involves acylation reactions where 3,4-dichloroaniline reacts with ethyl acetate in the presence of coupling agents such as TBTU (O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) and bases like N,N-diisopropylethylamine (DIPEA) .
Insecticidal Properties
Recent studies have highlighted the insecticidal properties of compounds related to 3,4-dichloroaniline. For instance, bioassays conducted against various arthropod pests such as Chaetosiphon fragaefolii and Drosophila suzukii demonstrated mortality rates ranging from 20% to 80% when treated with derivatives of 3,4-dichloroaniline . These findings suggest that this compound may exhibit similar insecticidal activity.
Microbial Degradation
The compound has also been studied for its interaction with microbial communities. A study involving anaerobic enrichment cultures showed that strains capable of degrading 3,4-dichloroaniline were isolated after prolonged exposure to the compound. After 12 months , these cultures demonstrated an ability to transform over 80% of the initial concentration of 3,4-dichloroaniline within five days . This indicates not only the persistence of the compound in environmental settings but also its potential for bioremediation applications.
Case Study 1: Insecticidal Efficacy
In a controlled experiment, various formulations containing this compound were tested against strawberry pests. The results indicated that formulations with higher concentrations of fatty acid derivatives exhibited enhanced mortality rates compared to those with lower concentrations. The best-performing formulation achieved an average mortality rate of 80% against target pests .
Case Study 2: Microbial Transformation
A significant case study focused on the microbial degradation of this compound showed that after adaptation periods, specific microbial strains could effectively reduce the concentration of this compound in anaerobic conditions. The degradation pathway was monitored using HPLC analysis, which confirmed a nearly complete breakdown after 20 days in adapted cultures .
Research Findings
Research findings indicate that this compound exhibits promising biological activity:
- Insecticidal Activity : Demonstrated efficacy against various agricultural pests.
- Microbial Degradation : Effective transformation by anaerobic bacteria suggests potential for bioremediation.
- Environmental Impact : Studies indicate modifications to enhance degradation rates could lead to environmentally friendly agrochemical applications .
Properties
IUPAC Name |
ethyl 2-(3,4-dichloroanilino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYQNTBOBNJCAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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